Bienvenue dans la boutique en ligne BenchChem!

EG-Stz

Structural biology Medicinal chemistry Glucose transporter pharmacology

EG-Stz (4,6-O-ethylidene glucose streptozotocin) is a structurally modified analog of streptozotocin (STZ) in which a 4,6-O-ethylidene acetal protecting group is introduced onto the glucose moiety. This single structural modification converts the parent diabetogenic nitrosourea into a compound that, while retaining the N-methyl-N-nitrosourea pharmacophore, loses all detectable beta-cell toxicity and diabetes-inducing capacity in vivo and in vitro.

Molecular Formula C10H17N3O7
Molecular Weight 291.26 g/mol
CAS No. 121230-21-5
Cat. No. B038055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG-Stz
CAS121230-21-5
Synonyms4,6-ethylidene glucose streptozotocin
EG-STZ
Molecular FormulaC10H17N3O7
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)O)NC(=O)N(C)N=O)O
InChIInChI=1S/C10H17N3O7/c1-4-18-3-5-8(19-4)7(14)6(9(15)20-5)11-10(16)13(2)12-17/h4-9,14-15H,3H2,1-2H3,(H,11,16)/t4?,5-,6-,7-,8-,9?/m1/s1
InChIKeyILWMQWTWUJBTJN-DOPJLLQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EG-Stz (CAS 121230-21-5): A Non-Diabetogenic Streptozotocin Analog for Beta-Cell Glucose Transporter Research


EG-Stz (4,6-O-ethylidene glucose streptozotocin) is a structurally modified analog of streptozotocin (STZ) in which a 4,6-O-ethylidene acetal protecting group is introduced onto the glucose moiety . This single structural modification converts the parent diabetogenic nitrosourea into a compound that, while retaining the N-methyl-N-nitrosourea pharmacophore, loses all detectable beta-cell toxicity and diabetes-inducing capacity in vivo and in vitro [1]. The compound is classified under MeSH as a streptozocin analog and derivative, with the explicit annotation that it 'does not induce diabetes' [2]. Its primary utility lies not in beta-cell ablation, but as a mechanistic probe for studying glucose-transporter-mediated uptake of STZ into pancreatic beta cells [1].

Why STZ Analogs Cannot Be Interchanged: Critical Evidence for EG-Stz (121230-21-5)


The family of streptozotocin analogs displays profound functional divergence governed by subtle structural modifications to the glucose ring. While the parent compound STZ (CAS 18883-66-4; MW 265.22 Da) is a potent, selective pancreatic beta-cell toxin that induces permanent diabetes across rodent species through GLUT2-mediated uptake and subsequent DNA alkylation , the 4,6-O-ethylidene-substituted analog EG-Stz (MW 291.26 Da) exerts the opposite biological outcome—complete absence of diabetogenicity and beta-cell cytotoxicity [1][2]. Other analogs such as chlorozotocin (2-chloroethyl analog) retain beta-cell toxicity, and certain non-nitrosated STZ analogs produce transient hyperglycemia without permanent diabetes, demonstrating that neither the nitrosourea group alone nor glucose backbone modification alone predictably determines biological activity [3]. Consequently, researchers requiring a non-diabetogenic STZ analog for glucose-transporter mechanistic studies or as a negative control in beta-cell toxicity experiments cannot substitute EG-Stz with any other commercially available STZ analog—the 4,6-O-ethylidene modification is both necessary and sufficient to ablate diabetogenicity while preserving glucose-transporter recognition [1].

Quantitative Differentiation of EG-Stz (121230-21-5) from Streptozotocin: Head-to-Head Evidence


Structural Differentiation: 4,6-O-Ethylidene Modification as the Molecular Basis for Loss of Diabetogenicity

EG-Stz is distinguished from the parent streptozotocin molecule by the presence of a 4,6-O-ethylidene acetal protecting group on the glucose ring, which increases the molecular weight by approximately 26 Da relative to STZ [1]. This ethylidene bridge locks the 4- and 6-hydroxyl positions into a rigid 1,3-dioxane ring system fused to the pyranose, a structural feature absent in STZ, which possesses free hydroxyl groups at both positions [1]. The retention of the N-methyl-N-nitrosourea moiety at the 2-position is identical in both compounds, confirming that the loss of biological activity is attributable exclusively to the blocked glucose hydroxyls [2].

Structural biology Medicinal chemistry Glucose transporter pharmacology

In Vivo Diabetogenicity: Complete Absence of Diabetes Induction by EG-Stz Versus STZ in Rats

In a direct in vivo rat experiment, EG-Stz was administered to rats and assessed for its capacity to induce diabetes using three independent physiological endpoints: blood glucose levels, glucose tolerance test response, and insulin secretion in response to feeding [1][2]. Unlike STZ, which reliably induces permanent hyperglycemia at standard doses (e.g., 35–65 mg/kg i.p. or i.v. in rats) through selective beta-cell destruction, EG-Stz produced no elevation in blood glucose, no impairment of glucose tolerance, and no suppression of insulin secretion—effectively yielding results indistinguishable from untreated, non-diabetic controls [1].

In vivo pharmacology Diabetes model Beta-cell toxicology

In Vitro Beta-Cell Cytotoxicity: EG-Stz Shows No Cytotoxic Effect on Pancreatic Beta Cells in Monolayer Culture

The cytotoxic effect of EG-Stz was directly tested on pancreatic beta cells from neonatal rats maintained in a monolayer culture system and compared with the known beta-cell toxicity of streptozotocin [1]. While STZ exerts measurable cytotoxicity against beta cells through DNA alkylation and poly(ADP-ribose) polymerase (PARP) activation leading to NAD+ depletion and cell death, EG-Stz at equivalent exposures showed no detectable cytotoxic effect on the same beta-cell population [1]. This in vitro finding independently corroborates the in vivo non-diabetogenicity data and excludes the possibility that the lack of diabetes induction in vivo was due to pharmacokinetic or biodistribution factors rather than genuine absence of beta-cell toxicity [1].

Cell-based assay Pancreatic beta-cell biology Cytotoxicity screening

Glucose Transporter Recognition: EG-Stz Binds the Exofacial Glucose Transporter Site and Protects Beta Cells from STZ Cytotoxicity

EG-Stz is a known competitive inhibitor at the outer (exofacial) surface of the glucose transporter in human erythrocyte membranes and other mammalian cells [1][2]. When co-administered with STZ to rats in vivo, EG-Stz protected pancreatic beta cells from STZ-induced cytotoxicity: the animals did not develop diabetes, as confirmed by normal blood glucose levels, normal glucose tolerance, and preserved insulin secretion [1]. This protection is mechanistically interpreted as competitive blockade of STZ uptake into beta cells via the glucose transporter (GLUT2), providing indirect but positive evidence for the presence of a glucose transport system on pancreatic beta cells and its involvement in STZ-mediated beta-cell toxicity [1][2]. The parent 4,6-O-ethylidene glucose moiety (without the nitrosourea) has been characterized as a competitive exofacial binding-site inhibitor of GLUT1 with a Ki of 12 mM for wild-type 2-deoxy-D-glucose transport [3], establishing the glucose transporter recognition property inherent to the ethylidene-glucose scaffold.

Glucose transporter pharmacology GLUT2 Competitive inhibition

Comparative Pharmacology Across STZ Analogs: Only EG-Stz Completely Eliminates Diabetogenicity While Preserving Transporter Affinity

Among the broader class of streptozotocin analogs studied for diabetogenic activity, EG-Stz occupies a unique pharmacological position. Chlorozotocin (CLZ), the 2-chloroethyl analog of STZ, retains diabetogenic activity with demonstrated beta-cell toxicity in multiple rodent species and has advanced to Phase II chemotherapeutic trials in humans [1]. Non-nitrosated STZ analogs produce transient, early-onset hyperglycemia without permanent diabetes, indicating partial pharmacophore activity even in the absence of the nitrosourea group [2]. Other novel STZ analogs have been synthesized that show moderate concentration-dependent antimicrobial activity without beta-cell cytotoxicity [3], but none of these have the specific 4,6-O-ethylidene substitution that characterizes EG-Stz. EG-Stz is therefore the only STZ analog with peer-reviewed documentation demonstrating combined glucose transporter recognition, complete absence of intrinsic beta-cell cytotoxicity, and complete absence of in vivo diabetogenicity [4][5].

Structure-activity relationship STZ analog pharmacology Drug design

High-Value Application Scenarios for EG-Stz (121230-21-5) Based on Quantitative Evidence


Negative Control in Beta-Cell Toxicity and Diabetes Induction Studies

EG-Stz serves as an essential negative control compound in experiments designed to assess the diabetogenic potency of STZ, STZ analogs, or candidate beta-cell toxins. Because EG-Stz has been directly demonstrated to produce no elevation in blood glucose, no impairment of glucose tolerance, and no suppression of insulin secretion in rats—while retaining the glucose transporter recognition moiety—it provides a structurally matched, transporter-competent baseline against which the specific beta-cell toxicity of test compounds can be calibrated [1][2]. Any hyperglycemia or beta-cell death observed in parallel treatment arms can confidently be attributed to the test compound's intrinsic toxicity rather than to non-specific effects of nitrosourea exposure or glucose analog administration [1].

Probing Glucose Transporter (GLUT2) Function in Pancreatic Beta Cells Without Cytotoxic Confounding

EG-Stz is the only STZ analog with peer-reviewed documentation of competitive glucose transporter binding combined with complete absence of beta-cell toxicity [1][2]. This dual property makes it an ideal molecular probe for studies investigating GLUT2-mediated substrate recognition and transport kinetics in primary islets or beta-cell lines. Researchers can use EG-Stz to competitively inhibit glucose or STZ uptake via GLUT2 without triggering the downstream DNA damage response, PARP activation, or NAD+ depletion cascades that would otherwise confound measurements of transporter function [1]. The non-nitrosated parent compound 4,6-O-ethylidene glucose has a Ki of 12 mM for GLUT1 [3], providing a quantitative benchmark for transporter affinity that extends to the EG-Stz scaffold.

Structure-Activity Relationship (SAR) Studies of Streptozotocin Pharmacophore

For medicinal chemistry and pharmacological SAR investigations, EG-Stz provides a critical data point: the introduction of a single 4,6-O-ethylidene acetal protecting group onto the STZ scaffold is both necessary and sufficient to completely eliminate diabetogenic activity [1]. This sharply delineates the structural requirements for STZ toxicity—free 4- and 6-hydroxyl groups on the glucose ring are essential for beta-cell toxicity—and demonstrates that the nitrosourea pharmacophore alone is insufficient to confer diabetogenicity. EG-Stz thus serves as a benchmark compound in SAR libraries of nitrosourea-glucose conjugates, enabling precise mapping of the pharmacophoric determinants of beta-cell selectivity and toxicity [1][2].

Differentiating Glucose-Transporter-Dependent from Transporter-Independent Beta-Cell Toxicity Mechanisms

In toxicological investigations of candidate diabetogenic agents, EG-Stz enables a clean experimental design to distinguish transporter-mediated from transporter-independent mechanisms of beta-cell injury. Because EG-Stz competitively occupies the GLUT2 exofacial binding site without causing cellular damage [1][2], it can be used to block the GLUT2-mediated uptake pathway while leaving other routes of cellular entry (e.g., passive diffusion, endocytosis, SGLT-mediated transport) unaffected. Any residual beta-cell toxicity observed in the presence of saturating EG-Stz concentrations can then be attributed to GLUT2-independent mechanisms, enabling mechanism-of-action deconvolution for novel chemical entities or environmental toxicants [1].

Quote Request

Request a Quote for EG-Stz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.